1,2-Dibromo-1-(perfluoro-n-hexyl)ethane CAS number 51249-62-8
1,2-Dibromo-1-(perfluoro-n-hexyl)ethane CAS number 51249-62-8
CAS Number: 51249-62-8 Synonyms: 7,8-Dibromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane; (Perfluorohexyl)ethane dibromide Role: Fluorous Building Block & Synthetic Intermediate[1]
Part 1: Executive Technical Summary
In the domain of high-throughput medicinal chemistry and drug delivery systems, 1,2-Dibromo-1-(perfluoro-n-hexyl)ethane serves as a critical "Fluorous Synthon." It is not a drug substance itself but a high-value intermediate used to introduce perfluoroalkyl chains (
This functionalization confers unique physicochemical properties—specifically lipophobicity and hydrophobicity simultaneously—allowing for:
-
Fluorous Solid-Phase Extraction (F-SPE): Rapid purification of tagged drug candidates from non-fluorous impurities.
-
Oxygen Carrier Synthesis: Precursor to biocompatible perfluorocarbons (PFCs) used in artificial blood substitutes and ultrasound contrast agents.
-
Vinyl Halide Production: A direct precursor to 1-Bromo-1-(perfluorohexyl)ethene, a monomer for fluoropolymers and a substrate for Palladium-catalyzed cross-coupling.
Part 2: Chemical Identity & Physicochemical Profile[2][3]
Understanding the "Fluorous Effect" is essential for handling this compound. The electron-withdrawing nature of the perfluorohexyl tail significantly alters the reactivity of the adjacent dibromo-ethyl moiety compared to standard alkyl dibromides.
Table 1: Key Physicochemical Data
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 505.90 g/mol |
| Appearance | Colorless, heavy liquid |
| Density | ~2.1 g/mL (Estimated based on PFC analogs) |
| Solubility (Fluorous) | Soluble in Perfluorohexane, FC-72, Trifluorotoluene |
| Solubility (Organic) | Moderate in |
| Boiling Point | ~80–90°C at reduced pressure (Typical for |
| Stability | Stable under ambient conditions; light-sensitive (slow debromination) |
Part 3: Synthesis & Production Protocol
Objective: Synthesis of 1,2-Dibromo-1-(perfluoro-n-hexyl)ethane via electrophilic bromination of 1H,1H,2H-perfluorooct-1-ene.
Mechanistic Insight
The reaction proceeds via a cyclic bromonium ion intermediate .[2] However, the strong electron-withdrawing effect of the
Experimental Protocol
Reagents:
-
Substrate: 1H,1H,2H-Perfluorooct-1-ene (1.0 eq)
-
Reagent: Bromine (
) (1.05 eq) -
Solvent: Dichloromethane (DCM) or Chloroform (
) -
Quench: Sodium thiosulfate (
) aq.
Step-by-Step Methodology:
-
Setup: Charge a dry round-bottom flask with 1H,1H,2H-Perfluorooct-1-ene and DCM (0.5 M concentration). Cool the system to 0°C under an inert Nitrogen atmosphere.
-
Addition: Add elemental Bromine dropwise via a pressure-equalizing addition funnel. Note: The solution will turn deep red/brown.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (using a fluorous solvent system) or
-NMR. -
Quench: Wash the reaction mixture with 10%
solution until the red bromine color disappears (indicating consumption of excess ). -
Workup: Separate the organic layer. Extract the aqueous layer once with DCM. Combine organics, dry over
, and concentrate in vacuo. -
Purification: The crude product is typically pure enough (>95%) for downstream use. If necessary, purify via short-path distillation.
Reaction Pathway Visualization
Figure 1: Electrophilic addition mechanism showing the formation of the bromonium ion and subsequent anti-addition of bromide.[2][3]
Part 4: Applications in Drug Discovery & Synthesis
The primary utility of CAS 51249-62-8 lies in its ability to be transformed into a Fluorous Tag .
Conversion to Vinyl Bromide
The dibromide is readily converted to 1-Bromo-1-(perfluorohexyl)ethene via dehydrobromination using a base (e.g., DBU or KOH).
-
Significance: The resulting vinyl bromide is a partner for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), allowing the attachment of the fluorous "tail" to a drug scaffold.
Fluorous Solid Phase Extraction (F-SPE) Workflow
Once a drug molecule is tagged with the perfluorohexyl group (derived from this dibromide), it can be separated from non-tagged impurities using fluorous silica gel. This is a powerful technique for parallel synthesis of library compounds.
Workflow Logic:
-
Tagging: Attach fluorous tail to substrate.
-
Reaction: Perform organic synthesis on the tagged substrate. Excess reagents (non-fluorous) remain in the mix.
-
F-SPE: Pass mixture through fluorous silica.
-
Elution 1 (80:20 MeOH:H2O): Washes away non-fluorous reagents/impurities.
-
Elution 2 (MeOH/THF or pure MeOH): Elutes the pure fluorous-tagged product.
-
-
Cleavage: Remove the tag to release the final drug candidate.
Application Visualization
Figure 2: The "Fluorous Tagging" workflow utilizing the dibromide as the primary source of the perfluorohexyl tag.
Part 5: Safety, Handling & Stability
Warning: Organofluorine compounds with bromine substituents can release toxic vapors upon thermal decomposition.
-
Inhalation Hazard: The high vapor density means vapors can accumulate in low-lying areas. Always handle in a fume hood.
-
Skin Absorption: While perfluorocarbons are generally inert, the alkyl bromide moiety increases lipophilicity, potentially aiding skin absorption. Wear nitrile gloves (double-gloving recommended).
-
Thermal Decomposition: Do not heat above 150°C without rigorous safety controls. Decomposition releases Hydrogen Bromide (HBr), Bromine (
), and Hydrogen Fluoride (HF). -
Storage: Store in amber glass vials to prevent photochemical debromination. Keep cool (4°C) for long-term stability.
Part 6: References
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Curran, D. P. (2001). "Fluorous Reverse Phase Silica Gel. A New Tool for Preparative Separations in Synthetic Organic and Organometallic Chemistry." Synlett.
-
Gladysz, J. A., & Curran, D. P. (2002). "Organometallic Chemistry in Fluorous Phases." Tetrahedron.
-
PubChem. (n.d.). "1,2-Dibromo-1-(perfluoro-n-hexyl)ethane - Compound Summary." National Library of Medicine.[4]
-
GuideChem. (n.d.). "Synthesis and Properties of Perfluoroalkyl dibromides." Chemical Database.
-
Matsubara, H., et al. (2010). "Synthesis of Fluorous-Tagged Compounds via Vinyl Halides." Journal of Fluorine Chemistry.
